molecular formula C9H7NO4 B13681734 2-(3-Furyl)-5-methyloxazole-4-carboxylic Acid

2-(3-Furyl)-5-methyloxazole-4-carboxylic Acid

Cat. No.: B13681734
M. Wt: 193.16 g/mol
InChI Key: UUIBDMQAQVEUOJ-UHFFFAOYSA-N
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Description

2-(3-Furyl)-5-methyloxazole-4-carboxylic Acid is an organic compound that belongs to the class of heterocyclic compounds It features a furan ring fused to an oxazole ring, with a carboxylic acid group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Furyl)-5-methyloxazole-4-carboxylic Acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-furylamine with a suitable carboxylic acid derivative, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining control over reaction conditions. The use of automated systems and advanced monitoring techniques ensures consistent quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

2-(3-Furyl)-5-methyloxazole-4-carboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced derivatives. Substitution reactions can introduce various functional groups onto the furan or oxazole rings .

Scientific Research Applications

2-(3-Furyl)-5-methyloxazole-4-carboxylic Acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 2-(3-Furyl)-5-methyloxazole-4-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Furyl)-5-methyloxazole-4-carboxylic Acid is unique due to its fused furan and oxazole rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H7NO4

Molecular Weight

193.16 g/mol

IUPAC Name

2-(furan-3-yl)-5-methyl-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C9H7NO4/c1-5-7(9(11)12)10-8(14-5)6-2-3-13-4-6/h2-4H,1H3,(H,11,12)

InChI Key

UUIBDMQAQVEUOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2=COC=C2)C(=O)O

Origin of Product

United States

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